
Biotin alkyne
説明
Biotin alkyne is a specialized chemical reagent designed for bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." It consists of a biotin moiety linked to an alkyne group, enabling post-reaction labeling with azide-functionalized tags or vice versa. This compound is widely used in proteomics, glycomics, and chemical biology for affinity-based enrichment, detection, and imaging of biomolecules .
準備方法
Synthetic Methodology for Biotin Alkyne
The synthesis of this compound is a five-step process that transforms d-biotin into a terminal alkyne derivative. The pathway prioritizes yield optimization and functional group compatibility, ensuring the final product retains its biotin-avidin binding capacity .
Esterification of d-Biotin
The initial step involves esterification of d-biotin’s carboxylic acid group to form methyl biotinate. This is achieved by refluxing d-biotin in methanol under acidic conditions (HCl, 12 M), yielding methyl biotinate (2 ) with an 89% efficiency . The reaction mechanism follows nucleophilic acyl substitution, where methanol acts as the nucleophile.
Reaction Conditions:
Esterification is critical for protecting the carboxylic acid moiety, enabling subsequent reductions without side reactions.
Reduction to Primary Alcohol
Methyl biotinate undergoes reduction using diisobutylaluminum hydride (DIBAL) at –78°C to produce biotin alcohol (3 ). DIBAL selectively reduces the ester to a primary alcohol while preserving the thioether and ureido groups .
Reaction Conditions:
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Reagents: Methyl biotinate, DIBAL (1.5 equiv), dry THF
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Temperature: –78°C
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Duration: 2 hours
The low temperature minimizes over-reduction or decomposition, ensuring high regioselectivity.
Tosylation and Halogenation
Biotin alcohol (3 ) is converted to a tosylate intermediate (4 ) via reaction with toluenesulfonyl chloride (TsCl) in pyridine. Tosylation introduces a superior leaving group for subsequent halogenation .
Reaction Conditions:
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Reagents: Biotin alcohol, TsCl (1.2 equiv), pyridine
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Temperature: 0°C → room temperature
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Duration: 4 hours
Halogenation of tosylate 4 with lithium bromide or iodide produces alkyl halides 5a (iodide) and 5b (bromide). Bromide 5b is preferred due to higher reactivity in displacement reactions .
Acetylide Displacement
The pivotal step involves nucleophilic displacement of bromide 5b with lithium acetylide-ethylenediamine complex. Conducted in dimethyl sulfoxide (DMSO) at ≤15°C, this yields this compound (6 ) with 85% efficiency .
Reaction Conditions:
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Reagents: Alkyl bromide 5b , lithium acetylide-ethylenediamine (2.0 equiv), DMSO
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Temperature: ≤15°C
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Duration: 3 hours
DMSO enhances reaction kinetics by stabilizing the acetylide ion, while temperature control prevents alkyne polymerization.
Table 1: Summary of Synthetic Steps for this compound
Optimization of Critical Reaction Parameters
Solvent and Temperature in Acetylide Displacement
Initial attempts using tetrahydrofuran (THF) or dimethylformamide (DMF) resulted in <30% yield due to poor acetylide solubility and side reactions . DMSO emerged as the optimal solvent, providing a polar aprotic environment that stabilizes the transition state. Maintaining temperatures below 15°C was essential to prevent alkyne degradation.
Halide Selection
Direct displacement of tosylate 4 or iodide 5a with lithium acetylide yielded <20% product, attributed to steric hindrance and poor leaving group aptitude . Bromide 5b exhibited superior reactivity, achieving 85% yield under optimized conditions.
Analytical Characterization
Spectroscopic Validation
1H NMR analysis confirmed alkyne proton resonance at δ 2.5 ppm (triplet, J = 2.6 Hz), while 13C NMR revealed a terminal alkyne carbon at δ 80.1 ppm . High-performance liquid chromatography (HPLC) confirmed >95% purity, aligning with commercial specifications .
Table 2: Spectroscopic Data for this compound
Technique | Key Findings | Reference |
---|---|---|
NMR (500 MHz, DMSO-d6) | δ 2.5 (t, J = 2.6 Hz, 1H, C≡CH) | |
NMR (125 MHz, DMSO-d6) | δ 80.1 (C≡CH), 170.2 (C=O) | |
HPLC | Retention time: 8.2 min; Purity: 96% |
Binding Affinity Assessment
This compound’s avidin-binding capacity was validated via HABA (4-hydroxyazobenzene-2-carboxylic acid) titration. Displacement of HABA from avidin by this compound yielded a of , comparable to native biotin () .
Comparative Evaluation of Synthetic Efficiency
The five-step sequence achieves a cumulative yield of 66%, outperforming alternative routes involving photolabile linkers or Suzuki-Miyaura couplings . Commercial syntheses (e.g., Vector Laboratories) mirror this protocol, underscoring its industrial viability .
Table 3: Cumulative Yield Analysis
Step | Individual Yield | Cumulative Yield |
---|---|---|
Esterification | 89% | 89% |
Reduction | 96% | 85% |
Tosylation | 94% | 80% |
Halogenation | 91% | 73% |
Displacement | 85% | 66% |
Applications in Bioconjugation and Purification
This compound’s alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating site-specific labeling of proteins, nucleic acids, and glycans . Photocleavable variants (e.g., PC this compound) further enhance utility by enabling mild elution in affinity purification .
化学反応の分析
Types of Reactions
Biotin alkyne primarily undergoes click chemistry reactions, specifically CuAAC reactions, where it reacts with azide-containing molecules to form stable triazole linkages . This reaction is highly efficient and selective, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The CuAAC reaction requires a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent, such as sodium ascorbate . The reaction is typically carried out in an aqueous or mixed solvent system at room temperature or slightly elevated temperatures.
Major Products
The major product of the CuAAC reaction involving this compound is a biotinylated triazole derivative, which can be further utilized for detection and purification purposes through biotin-streptavidin interactions .
科学的研究の応用
Affinity Purification and Isolation
Biotin alkyne is extensively used in affinity purification techniques, particularly in conjunction with streptavidin or avidin. The high affinity of biotin for these proteins allows for efficient isolation of biotinylated molecules from complex mixtures.
Key Findings:
- A study demonstrated the synthesis of a terminal alkyne derived from biotin, which maintained strong binding affinity to streptavidin despite modifications to the chemical structure. This approach enables the purification of substrates that cannot be labeled with traditional carboxylate derivatives of biotin, thus expanding the range of applications in bioanalytical settings .
- The use of solid-supported streptavidin sorbents has been reported for batch affinity isolation, where non-binding components can be efficiently washed away, leaving behind purified biotinylated substrates .
Bioorthogonal Chemistry
This compound plays a crucial role in bioorthogonal reactions, particularly in click chemistry. The alkyne functional group allows for selective reactions with azide-containing compounds through the Huisgen cycloaddition reaction.
Case Study:
- A novel linker incorporating biotin, alkyne, and amino groups was synthesized to enhance the identification of target proteins. This linker facilitated the binding of an azide probe via azide-alkyne cycloaddition, showcasing its utility in protein labeling and detection .
Improving Sensitivity in Detection Methods
The incorporation of acid-cleavable biotin-alkyne has been shown to enhance the sensitivity of detection methods for biotin-labeled peptides. This modification allows for improved signal detection in assays.
Research Insights:
- A study hypothesized that using an acid-cleavable biotin-alkyne would increase sensitivity for direct detection in noncanonical amino acid labeling protocols. The findings confirmed that this approach significantly improved detection capabilities compared to traditional methods .
Applications in Histone Research
In histone variant studies, this compound has been utilized to tag histones for subsequent analysis. This application is critical in understanding chromatin dynamics and epigenetic regulation.
Research Application:
- The use of biotin-alkyne in histone studies allows researchers to track histone variants and their interactions within chromatin structures, providing insights into their roles in gene regulation and chromatin organization .
Fluorescent Probes Development
This compound derivatives have also been employed in the development of fluorescent probes for various biological applications. These probes can be used for imaging and tracking biomolecules within cells.
Findings:
- Fluorescent probes linked to this compound demonstrated effective binding to avidin, enhancing fluorescence emission intensity upon binding. This property is leveraged for sensitive detection and imaging applications in cellular studies .
Summary Table of Applications
作用機序
The mechanism of action of biotin alkyne involves its participation in CuAAC reactions, where the alkyne group reacts with an azide group to form a triazole linkage . This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process. The resulting biotinylated triazole can then interact with streptavidin or avidin, allowing for the detection, purification, and manipulation of the labeled biomolecules .
類似化合物との比較
Key Properties :
- Molecular Formula : C₁₃H₁₉N₃O₂S
- Molecular Weight : 281.37 g/mol
- Storage : Stable at -20°C for 24 months .
Biotin Alkyne vs. Biotin Azide
Key Findings :
- This compound’s alkyne group enables "latent tagging," where a smaller tag is added initially, followed by biotin conjugation via CuAAC. This minimizes interference with the target molecule’s function compared to direct biotinylation .
- Biotin azide is optimal for pre-labeled azide-containing biomolecules, such as those metabolically incorporated via Ac₄ManNAz .
This compound vs. Cleavable Biotin Probes
Key Findings :
- Cleavable probes like DADPS-biotin alkyne allow efficient release of labeled proteins for mass spectrometry, avoiding streptavidin interference .
This compound vs. Biotin Derivatives with Alternative Functional Groups
Key Findings :
- Biotin-alkene derivatives show selectivity for bacterial biotin ligases (e.g., SaBPL) but suffer from reduced potency with minor structural changes .
- Biotin-amine is restricted to labeling via reductive amination, limiting its utility in live-cell systems .
生物活性
Biotin alkyne, also known as PEG4 carboxamide-propargyl biotin, is a versatile compound widely utilized in biochemical research, particularly for its ability to facilitate the selective labeling of biomolecules. This article explores the biological activity of this compound, focusing on its applications in protein labeling, drug discovery, and molecular biology.
Overview of this compound
This compound is an alkyne-activated biotinylation reagent that reacts with azide-containing molecules through a copper-catalyzed click reaction. This reaction forms a stable triazole linkage, allowing for the specific attachment of biotin to various biomolecules, including proteins and nucleic acids. The non-cleavable nature of this compound makes it particularly useful for subsequent detection and affinity purification using streptavidin or avidin-based systems .
The primary mechanism by which this compound exerts its biological activity involves the following steps:
- Click Chemistry : The alkyne group of this compound reacts with azide groups on target biomolecules in a copper(I)-catalyzed reaction, leading to the formation of stable triazole linkages.
- Detection and Purification : Once labeled, the biotinylated biomolecules can be isolated and detected using streptavidin-coated surfaces or beads due to the strong affinity between biotin and streptavidin .
Applications in Research
This compound has been employed in various research contexts:
- Protein Labeling : It allows researchers to tag proteins for visualization or purification. For instance, studies have demonstrated successful labeling of proteins in live cells using this compound .
- Drug Discovery : this compound has been utilized in the development of photoaffinity probes for identifying target proteins in drug discovery processes. These probes can selectively bind to proteins and facilitate their identification through mass spectrometry .
- Nanotechnology : In nanofiber research, biotin-conjugated cellulose nanofibers were created to enable bio-orthogonal attachment of biomolecules, showcasing the versatility of this compound in advanced materials science .
Case Study 1: Protein Target Identification
A study utilized a novel linker containing biotin, alkyne, and amino groups to identify target proteins. The linker was shown to effectively bind to azide probes via Huisgen cycloaddition, allowing for successful visualization of cross-linked complexes using western blotting techniques. This method proved more effective than previous approaches that relied solely on photo-crosslinking .
Case Study 2: Antiviral Activity
Research on biotin-conjugated probes demonstrated their potential as antiviral agents against HIV-1. Probes were synthesized with both biotin and alkyne functionalities, exhibiting significant inhibitory activity against HIV infection (EC50 values ranging from 0.64 µM to 6.87 µM). These findings highlight the potential for this compound derivatives in therapeutic applications .
Data Table: Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for biotin alkyne, and how do reaction conditions influence yield?
this compound is synthesized via a two-step process: (1) Alkylation of propargyl bromide with tert-BuOK in THF (41% yield), followed by (2) coupling with D-biotin using NMM, HOBt, and EDC·HCl in DMF (33% yield). Optimizing stoichiometry, solvent purity, and reaction time is critical for yield improvement. Lower yields in the biotin coupling step often arise from steric hindrance or incomplete activation of the carboxyl group .
Q. What is the standard protocol for conjugating this compound to azide-functionalized biomolecules?
this compound reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A typical protocol involves:
- Dissolving this compound in DMSO or DMF (10 mg/mL).
- Adding 1–2 mol% Cu(I) catalyst (e.g., TBTA-Cu(I)).
- Incubating with azide-tagged targets (e.g., proteins) at 25–37°C for 1–2 hours. Post-reaction, streptavidin-coated beads are used for affinity enrichment, followed by LC-MS/MS for crosslinked peptide identification .
Q. How does the PEG spacer in biotin-PEG-alkyne conjugates enhance experimental outcomes?
PEG spacers improve water solubility, reduce steric hindrance, and increase stability. For example, Biotin-PEG4-alkyne (MW 457.59) allows efficient biotinylation of hydrophobic targets while maintaining streptavidin binding affinity. Longer PEG chains (e.g., 10 kDa) are preferred for cell-surface labeling to minimize membrane disruption .
Advanced Research Questions
Q. How can researchers optimize this compound-based crosslinking efficiency in complex biological samples?
Key factors include:
- Reaction pH : Neutral pH minimizes non-specific binding.
- Catalyst concentration : Excess Cu(I) causes protein aggregation; use < 2 mol% TBTA-Cu(I).
- Quenching : Add EDTA post-reaction to halt CuAAC and prevent oxidative damage. Analytical validation via ToF-SIMS (e.g., detecting sulfur-containing fragments) confirms successful conjugation .
Q. What strategies address low signal-to-noise ratios in streptavidin pulldown assays using this compound?
- Cleavable linkers : Cyclic acetals (e.g., acetal-PEG-biotin alkyne) enable mild elution (pH 4–5) instead of harsh SDS/urea, preserving protein integrity .
- Neutral loss tags : Incorporate tags (e.g., isotopically labeled linkers) to distinguish true crosslinks from background in MS/MS data .
Q. How do contradictory mass spectrometry results arise when using this compound, and how can they be resolved?
Discrepancies may stem from:
- Ion suppression : Co-eluting peptides mask low-abundance targets. Use high-resolution LC gradients.
- Fragmentation methods : Combine CID (for peptide backbone) and ETD (for post-translational modifications) to improve identification .
- Replicate variability : Perform ≥3 biological replicates and apply Benjamini-Hochberg correction for false discovery rates .
Q. What experimental controls are essential for validating this compound-specific labeling in live-cell imaging?
- Negative controls : Use alkyne-free probes (e.g., Ht-PreHNE) to rule out non-specific binding .
- Competition assays : Pre-treat cells with free biotin to block streptavidin binding sites.
- Click chemistry validation : Confirm triazole formation via Raman spectroscopy or azide-alkyne reactivity assays .
Q. How can researchers ensure reproducibility in this compound-based proteomic studies?
- Adhere to NIH guidelines : Report detailed experimental conditions (e.g., reagent batches, incubation times) to enable replication .
- Data transparency : Deposit raw MS files in repositories like PRIDE and include step-by-step protocols in supplementary materials .
Q. Methodological Considerations Table
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXUHRONZVELPY-NHCYSSNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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